molecular formula C14H7ClF3N3 B3393896 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline CAS No. 573675-83-9

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

Cat. No. B3393896
CAS RN: 573675-83-9
M. Wt: 309.67 g/mol
InChI Key: BLXRYAYCIQJTMI-UHFFFAOYSA-N
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Description

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline is a chemical compound with the molecular formula C14H7ClF3N3 . It is a derivative of quinazoline, a class of organic compounds that are widely used in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline consists of a quinazoline core with a chloro group at the 4th position and a trifluoromethylpyridin-2-yl group at the 7th position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline, such as its melting point, boiling point, and density, are not specified in the retrieved sources .

properties

IUPAC Name

4-chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3/c15-13-9-4-3-8(6-11(9)20-7-21-13)12-10(14(16,17)18)2-1-5-19-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXRYAYCIQJTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=NC=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206818
Record name 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-[3-(trifluoromethyl)pyridin-2-yl]quinazoline

CAS RN

573675-83-9
Record name 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573675-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-[3-(trifluoromethyl)-2-pyridinyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reflux 7-(3-trifluoromethyl-pyridin-2-yl)-quinazolin-4-ol (0.38 mmol) for 18 hours in POCl3 (5 mL). Evaporate the solvent in vacuo, then carefully neutralize with saturated NaHCO3, and extract with EtOAc. Dry over Na2SO4, concentrate under vacuum to obtain 4-chloro-7-(3-trifluoromethyl-pyridin-2-yl)-quinazoline.
Quantity
0.38 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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